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Mechanism of Action and Metabolic Activation

Bupirimate is a systemic fungicide that inhibits adenosine deaminase, an enzyme crucial in purine

metabolism [1]. One of its metabolites, ethirimol, shares this mechanism of action [1].

Available information does not provide a complete signaling pathway for bupirimate's fungicidal action.

The diagram below outlines the general purine metabolism pathway into which ADA inhibition fits, with a

placeholder for bupirimate's specific molecular target.
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General purine metabolism pathway affected by adenosine deaminase inhibition.

Quantitative Data on Residues and Risk

While molecular interaction data is limited, field studies provide quantitative residue and risk assessment

data for bupirimate and ethirimol in crops, as summarized below [1].

Table 1: Residue and Risk Assessment Data for Bupirimate and Ethirimol in Cucumbers [1]

Analyte
Half-life (t₁/₂) in
Cucumbers

Maximum
Residue Limit
(MRL)

Risk
Quotient
(RQ)

Linear
Range
(UPLC-
MS/MS)

Limit of
Quantification
(LOQ)

Bupirimate 0.57 - 1.39 days Below MRL < 1.3% 0.001 – 0.5
mg L⁻¹

0.01 mg kg⁻¹

Ethirimol Data not
specified

Data not
specified

< 1.3% 0.001 – 0.5
mg L⁻¹

0.01 mg kg⁻¹

Experimental Protocols and Methodologies

For researchers investigating ADA inhibition, here are relevant experimental approaches from recent studies.

Protocol for Detecting Bupirimate and Ethirimol Residues

This method is used for monitoring the parent compound and its metabolite in crops [1].

1. Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method
is employed.

2. Purification: A combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB
(Graphitized Carbon Black) is optimal for removing pigments and polar impurities in cucumber

matrices.
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3. Instrumental Analysis: Detection and quantification are performed using Ultrahigh-Performance
Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
4. Method Validation:

Linearity: The calibration curve shows a linear relationship within 0.001–0.5 mg L⁻¹, with a
correlation coefficient (R²) of 1.0000.

Recovery: Average recovery rates for bupirimate and ethirimol are between 95.2% and
98.7%.

Precision: The Relative Standard Deviations (RSDs) range from 0.92% to 5.54%.

The workflow for this analytical method is summarized below.
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Analytical workflow for determining bupirimate and ethirimol residues in crops.

Protocol for Studying ADA Inhibition Mechanisms
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Molecular dynamics (MD) simulations can provide insights into the interaction between inhibitors and ADA

at the atomic level [2].

1. System Preparation:
Obtain the 3D structure of Adenosine Deaminase from the Protein Data Bank (PDB).

Prepare the molecular structure of the inhibitor (e.g., energy minimization using Gaussian09 at
the B3LYP/6-31G* level).

Parameterize the inhibitor using a tool like the PRODRG2.5 server.
2. Molecular Dynamics Simulation:

Use software like GROMACS with a force field (e.g., GROMOS 53a6).
Solvate the system in a periodic box with an SPC water model.

Neutralize the system by adding ions (e.g., Na⁺ and Cl⁻).
Perform energy minimization using the steepest descent algorithm.

Equilibrate the system with 100 ps NVT (constant Number of particles, Volume, and
Temperature) and 100 ps NPT (constant Number of particles, Pressure, and Temperature)

ensembles.
Run a production MD simulation for a sufficient time (e.g., 100 ns) with a time step of 2 fs.

3. Data Analysis:
Binding Free Energy: Calculate using methods like Linear Interaction Energy (LIE).

Conformational Changes: Analyze using Principal Component Analysis (PCA) and Free
Energy Landscape (FEL).

Key Residues: Identify critical binding residues through hydrogen bond occupation analysis
and alanine scanning.

Research Gaps and Future Directions

Available information indicates several areas where further research is needed:

Detailed Molecular Mechanism: The precise molecular interactions between bupirimate, ethirimol,
and the adenosine deaminase enzyme remain uncharacterized [1] [3].

Structural Biology Data: There are no published crystal structures of ADA in complex with
bupirimate or ethirimol to guide structure-based drug design.

Comprehensive Signaling Pathways: The full downstream consequences of ADA inhibition in
fungal cells, and how it leads to fungicidal activity, are not fully mapped.

Future research should focus on structural studies, omics technologies (transcriptomics, proteomics) to

elucidate the fungal response to ADA inhibition, and exploration of potential cross-resistance with other

fungicides.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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